(3-Ethyloxetan-3-yl)methyl methacrylate

Viscosity Glass Transition Temperature Reactive Diluent

(3-Ethyloxetan-3-yl)methyl methacrylate (CAS 37674-57-0), also known as 3-ethyl-3-oxetanylmethyl methacrylate or OXMA, is a hybrid functional monomer belonging to the oxetane family. It features both a methacrylate group capable of free-radical polymerization and an oxetane ring that undergoes cationic ring-opening polymerization, enabling dual-cure processing.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 37674-57-0
Cat. No. B1365685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyloxetan-3-yl)methyl methacrylate
CAS37674-57-0
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCC1(COC1)COC(=O)C(=C)C
InChIInChI=1S/C10H16O3/c1-4-10(5-12-6-10)7-13-9(11)8(2)3/h2,4-7H2,1,3H3
InChIKeyRSHKWPIEJYAPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethyloxetan-3-yl)methyl methacrylate (CAS 37674-57-0) Hybrid Monomer for Dual-Cure Photopolymerization


(3-Ethyloxetan-3-yl)methyl methacrylate (CAS 37674-57-0), also known as 3-ethyl-3-oxetanylmethyl methacrylate or OXMA, is a hybrid functional monomer belonging to the oxetane family [1]. It features both a methacrylate group capable of free-radical polymerization and an oxetane ring that undergoes cationic ring-opening polymerization, enabling dual-cure processing [2]. This monomer is typically supplied as a colorless clear liquid stabilized with MEHQ [1].

Why Generic Substitution of (3-Ethyloxetan-3-yl)methyl methacrylate Fails in Demanding Formulations


Direct substitution of (3-Ethyloxetan-3-yl)methyl methacrylate with seemingly analogous bifunctional monomers—such as glycidyl methacrylate (GMA) or other oxetane-based diluents—introduces unacceptable trade-offs in viscosity, toxicity profile, curing behavior, or optical properties. While GMA offers both methacrylate and epoxy reactivity, its epoxy group carries a significantly higher genotoxic potential and faster curing kinetics that preclude sequential dual-cure workflows [1][2]. Conversely, oxetane diluents like 3-ethyl-3-hydroxymethyl oxetane (EHO) lack the methacrylate functionality required for radical/cationic hybrid systems and exhibit viscosities >4× higher, limiting their utility in low-viscosity formulations . The specific balance of properties in (3-Ethyloxetan-3-yl)methyl methacrylate—low viscosity, non-mutagenicity, independent dual-cure capability, and moderate refractive index—is not replicated by any single alternative, making substitution a formulation-level risk.

Quantitative Differentiation of (3-Ethyloxetan-3-yl)methyl methacrylate Versus Closest Analogs


Viscosity and Glass Transition Temperature: OXMA vs. 3-Ethyl-3-hydroxymethyl oxetane (EHO)

Compared to 3-ethyl-3-hydroxymethyl oxetane (EHO), a common oxetane-based reactive diluent, (3-Ethyloxetan-3-yl)methyl methacrylate exhibits a 76–81% lower viscosity (4.1 mPa·s vs. 17–22 mPa·s at 25°C) and a dramatically lower glass transition temperature of the monomer (2°C vs. 46°C) . This translates to superior flow and leveling in low-viscosity formulations without sacrificing the oxetane ring's cationic curability.

Viscosity Glass Transition Temperature Reactive Diluent

Toxicity Profile: Non-Mutagenicity of OXMA vs. Genotoxic Potential of Glycidyl Methacrylate (GMA)

In contrast to glycidyl methacrylate (GMA), which contains an epoxide group associated with DNA alkylation and genotoxicity, (3-Ethyloxetan-3-yl)methyl methacrylate has been explicitly tested and certified as non-mutagenic (Ames test negative) [1][2]. This distinction is critical for formulators seeking to reduce occupational exposure hazards and meet stricter regulatory requirements.

Toxicity Mutagenicity Occupational Safety

Dual-Cure Capability: Orthogonal Methacrylate/Oxetane Reactivity vs. Epoxy-Based Systems

Unlike glycidyl methacrylate (GMA), where the epoxy group can undergo thermal or cationic cure but is not fully orthogonal to free-radical polymerization, (3-Ethyloxetan-3-yl)methyl methacrylate's oxetane ring remains intact during radical polymerization of the methacrylate group [1]. This enables true two-stage curing: radical photopolymerization followed by thermal or photo-cationic ring-opening of the oxetane, a capability explicitly marketed for applications requiring sequential curing . Oxetane-based systems also exhibit lower volume shrinkage than epoxy-methacrylate hybrids [2].

Dual-Cure Photopolymerization Cationic Curing

Refractive Index: OXMA vs. Glycidyl Methacrylate for Optical Applications

(3-Ethyloxetan-3-yl)methyl methacrylate possesses a refractive index (nD20) of 1.454 , which is higher than that of glycidyl methacrylate (GMA, nD20 ~1.448–1.449) [1]. This modest but measurable difference can influence light management in optical coatings, waveguides, and photoresists where refractive index matching is critical.

Refractive Index Optical Modifier Photopolymerizable

High-Value Application Scenarios for (3-Ethyloxetan-3-yl)methyl methacrylate Driven by Quantitative Differentiation


Low-Viscosity Dual-Cure 3D Printing Resins

Formulators of stereolithography (SLA) and digital light processing (DLP) resins can leverage OXMA's low viscosity (4.1 mPa·s) and orthogonal dual-cure capability to achieve high-resolution prints with minimal oxygen inhibition and reduced shrinkage [1]. The non-mutagenic profile also addresses safety concerns in benchtop and educational 3D printing environments [2].

High-Resolution Dry Film Photoresists (DFRs) for Electronics

As demonstrated in peer-reviewed research, acrylic resins copolymerized with OXMA enable dual-cure dry film photoresists achieving 20 μm resolution with excellent pattern transfer and substrate adhesion . The combination of radical and cationic curing provides superior mechanical and thermal stability compared to single-cure methacrylate resists.

Optical Coatings and Waveguide Materials

With a refractive index of 1.454 and low absorption coefficient, OXMA serves as an optical modifier in photopolymerizable compositions [1]. The refractive index difference relative to GMA (~0.005 higher) provides a fine-tuning tool for index-matched multilayer coatings and holographic recording media.

Advanced Adhesives and Sealants with Sequential Curing

OXMA's ability to undergo radical photopolymerization to tack the adhesive in place, followed by thermal cationic cure of the oxetane rings to build full cohesive strength, enables precision assembly processes in electronics and medical device manufacturing [1]. This two-stage cure reduces stress development and improves gap-filling compared to single-stage systems.

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